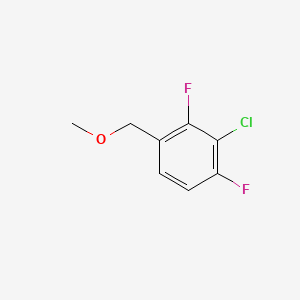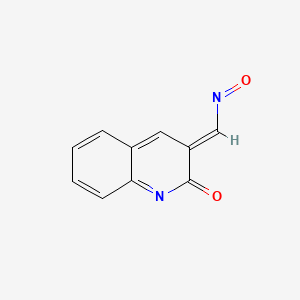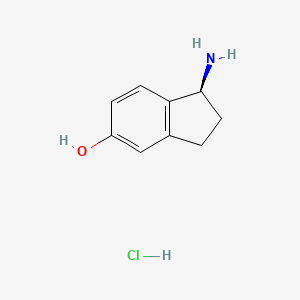
2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95%
Übersicht
Beschreibung
“2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is an aliphatic α-ketoester . Bioreduction of this compound is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the condensation of ethyl pyruvate with benzaldehyde, followed by hydrogenation of the resulting benzylidenepyruvic acid sodium salt to yield 4-phenyl-2-hydroxybutyric acid. This is then esterified and oxidized to yield the final product .
Molecular Structure Analysis
The molecular formula of “2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is C13H13NO3. The molecular weight is 231.25 g/mol.
Chemical Reactions Analysis
The compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .
Physical And Chemical Properties Analysis
The compound is an aliphatic α-ketoester . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved documents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethyl ®-2-hydroxy-4-phenylbutyrate
“2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
Production of Angiotensin-Converting Enzyme (ACE) Inhibitors
Optically active ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE] is an important chiral building block for the synthesis of ACE inhibitors . It is reported that microbial or enzymatic reduction of “2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is an attractive way to produce optically active ®-HPBE .
Bioreductive Preparation of ACE Inhibitors Precursor
Optically active ®-2-hydroxy-4-phenylbutanoate esters [®-HPBE] are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . These are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .
Early Discovery Research
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is used in various research applications due to its unique chemical properties .
Collection of Rare and Unique Chemicals
Sigma-Aldrich does not collect analytical data for this product . It is part of a collection of rare and unique chemicals, and is provided to researchers for various applications .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.
Pharmacokinetics
The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .
Result of Action
Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .
Action Environment
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHSLCAIKFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-4-oxo-4-phenylbutanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)



